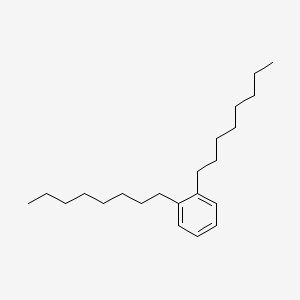

1,2-Dioctylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

30901-77-0 |

|---|---|

Molecular Formula |

C22H38 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

1,2-dioctylbenzene |

InChI |

InChI=1S/C22H38/c1-3-5-7-9-11-13-17-21-19-15-16-20-22(21)18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 |

InChI Key |

ZZECXNVRWUIJSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1CCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dioctylbenzene

Classical Approaches to Ortho-Dialkylbenzene Synthesis Relevant to 1,2-Dioctylbenzene

Classical methods for attaching alkyl groups to a benzene (B151609) ring, such as the Friedel-Crafts alkylation and the Wurtz-Fittig reaction, have been foundational in organic synthesis. However, their application to the regioselective synthesis of this compound is severely hampered by inherent limitations.

The Friedel-Crafts alkylation , first discovered in 1877, involves the reaction of an alkyl halide (e.g., 1-chlorooctane) or an alkene (e.g., 1-octene) with benzene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) rsc.org. While effective for introducing a single alkyl group, this method is plagued by several issues when targeting a specific, sterically hindered isomer like this compound.

A primary drawback is the propensity for carbocation rearrangement . The reaction proceeds through a carbocation intermediate; a primary carbocation formed from 1-chlorooctane (B87089) would readily rearrange via hydride shifts to a more stable secondary carbocation. This results in the formation of a mixture of isomeric phenyloctanes (e.g., 2-phenyloctane, 3-phenyloctane) rather than the desired n-octylbenzene chemijournal.comresearchgate.netchemijournal.com.

Another significant challenge is polyalkylation . The introduction of the first octyl group activates the benzene ring, making the product, octylbenzene, more nucleophilic and thus more reactive than the starting benzene. This leads to subsequent alkylation reactions, producing a mixture of di-, tri-, and poly-octylbenzenes with poor control over the substitution pattern (ortho, meta, para) researchgate.netchemijournal.com. Achieving selective ortho-dialkylation is particularly difficult due to steric hindrance between the two large octyl groups.

Due to these significant challenges in controlling regioselectivity and preventing side reactions, classical methods are generally considered impractical for the clean and efficient synthesis of this compound.

Modern Catalytic Strategies for the Regioselective Formation of this compound

Modern synthetic chemistry offers more precise and reliable methods for constructing specific isomers like this compound, primarily through transition metal-catalyzed cross-coupling reactions and advanced acid-catalyzed systems.

Transition metal-catalyzed cross-coupling reactions provide a powerful and regioselective tool for forming carbon-carbon bonds. By starting with a pre-functionalized benzene ring, such as 1,2-dihalobenzene, the positions of the incoming alkyl groups are precisely controlled. Several named reactions are applicable, including the Kumada, Suzuki, and Negishi couplings.

The Kumada coupling reaction, which couples an organic halide with a Grignard reagent (organomagnesium halide), is a highly effective method. A direct and efficient synthesis of 1,2-dibutylbenzene (B100813) has been demonstrated using a nickel-phosphine complex as a catalyst, which serves as an excellent model for the synthesis of this compound. This procedure involves the reaction of 1,2-dichlorobenzene (B45396) with an excess of n-butylmagnesium bromide, catalyzed by [1,3-bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)]. This one-step method highlights the selective nature of the cross-coupling at the halogenated positions chembam.com. Adapting this to this compound would involve substituting n-butylmagnesium bromide with the analogous n-octylmagnesium bromide etsu.edu.

| Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Key Features |

| Kumada Coupling | 1,2-Dichlorobenzene | n-Octylmagnesium bromide | NiCl₂(dppp) | High reactivity; directly uses Grignard reagents. |

| Suzuki Coupling | 1,2-Dibromobenzene (B107964) | n-Octylboronic acid or ester | Pd complex (e.g., Pd(PPh₃)₄) | Tolerant of many functional groups; organoboron reagents are stable. |

| Negishi Coupling | 1,2-Diiodobenzene | n-Octylzinc halide | Pd or Ni complex | High reactivity and functional group tolerance; organozinc reagents are less basic than Grignards. |

The Suzuki reaction utilizes an organoboron compound (like a boronic acid or ester) and an organohalide, coupled in the presence of a palladium catalyst and a base wikipedia.org. The synthesis of this compound via this route would start with 1,2-dibromobenzene and react it with n-octylboronic acid. Suzuki couplings are renowned for their mild reaction conditions and exceptional tolerance of a wide variety of functional groups, although the organoboron reagents must often be prepared in a separate step wikipedia.orgepa.gov.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, also catalyzed by a nickel or palladium complex rsc.org. Organozinc reagents are typically less reactive and more functional-group-tolerant than Grignard reagents, offering a complementary approach. The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it a versatile method for C-C bond formation rsc.org.

While classical Friedel-Crafts alkylation lacks regioselectivity, modern research has focused on using shape-selective solid acid catalysts, such as zeolites, to control the isomerization and alkylation of long-chain olefins. These catalysts are widely used in the industrial production of linear alkylbenzenes (LABs), which are precursors to detergents mdpi.com.

The alkylation of benzene with long-chain alkenes like 1-octene (B94956) or 1-dodecene (B91753) has been studied extensively using various zeolite catalysts, including Zeolite Y, Beta, and Mordenite mdpi.comlidsen.com. The reaction mechanism involves the isomerization of the double bond along the olefin chain, followed by the alkylation of benzene chemijournal.com. The porous structure of the zeolite can influence the distribution of the resulting phenylalkane isomers.

However, these processes are optimized to produce a mixture of isomers where the phenyl group is attached to internal carbons of the alkyl chain (e.g., 2-phenyloctane, 3-phenyloctane, 4-phenyloctane), as these isomers are desirable for surfactant properties nih.gov. The synthesis of a 1,2-dialkylbenzene product is not a target of this methodology and would be exceptionally difficult to achieve selectively. The reaction conditions favor monoalkylation, and directing a second, large octyl group to the adjacent ortho position against steric hindrance, while preventing substitution at the more accessible para position, is not feasible with current acid-catalyzed systems. Therefore, this route is not considered a viable strategy for the targeted synthesis of this compound.

| Catalyst Type | Alkene Reactant | Typical Products | Relevance to this compound |

| Zeolite Y (USY) | 1-Dodecene | Mixture of 2-, 3-, 4-, 5-, 6-phenyldodecane | Low. Process is designed for monoalkylation and produces internal isomers. |

| Zeolite Beta | 1-Dodecene | Mixture of linear alkylbenzenes | Low. Not selective for ortho-dialkylation. |

| Mordenite | 1-Octene | Mixture of 2-, 3-, 4-phenyloctane | Low. High isomerization activity, not suitable for specific dialkyl isomer synthesis. |

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances epa.govyale.edusigmaaldrich.com. Key principles include maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalytic rather than stoichiometric reagents yale.eduacs.org.

A major goal of green chemistry is to minimize or replace volatile organic solvents (VOCs). For reactions like Friedel-Crafts alkylation, which traditionally use hazardous solvents, solvent-free approaches have been developed. These methods often utilize solid acid catalysts that can be easily recovered and recycled, reducing waste chemijournal.comchemijournal.comresearchgate.net. While this improves the green profile of alkylation in general, it does not overcome the inherent lack of regioselectivity for synthesizing this compound.

For transition metal-catalyzed cross-coupling reactions, the development of water-soluble ligands and catalysts has enabled these transformations to be performed in aqueous media nih.govscirp.orgnih.gov. Suzuki couplings, in particular, have been successfully carried out in water or mixed aqueous-organic systems, which reduces reliance on organic solvents and can simplify product isolation scirp.orgresearchgate.net. Applying such a system to the synthesis of this compound from 1,2-dihalobenzene and an octylboronic acid could significantly improve the environmental footprint of the process.

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product acs.orgnih.govjocpr.com.

Classical syntheses often exhibit poor atom economy. The Wurtz-Fittig reaction, for example, uses stoichiometric amounts of sodium metal, and the atoms from the two moles of sodium halide byproduct are entirely wasted wikipedia.org. C₆H₄Cl₂ + 2 C₈H₁₇Br + 4 Na → C₆H₄(C₈H₁₇)₂ + 2 NaCl + 2 NaBr In this idealized reaction, a significant mass of the reactants (the halogens and sodium) ends up in the waste salt, leading to low atom economy.

Another metric, the Environmental Factor (E-Factor) , measures the total mass of waste generated per kilogram of product chembam.comnih.gov. Fine chemical and pharmaceutical syntheses often have very high E-Factors (5-100+) nih.gov. By using catalytic, atom-economical cross-coupling reactions and minimizing solvent use, the E-Factor for the synthesis of this compound can be significantly reduced compared to classical routes, aligning the production with the principles of green and sustainable chemistry.

Optimization of Reaction Parameters for Enhanced this compound Yields and Purity

The successful synthesis of this compound is contingent on the precise control of various reaction parameters. The interplay of temperature, pressure, and stoichiometry directly influences reaction kinetics and the formation of byproducts, thereby affecting both the yield and purity of the desired product.

The synthesis of dialkylbenzenes often involves Friedel-Crafts alkylation or cross-coupling reactions. In these processes, temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also promote side reactions such as isomerization, transalkylation, or decomposition, leading to a complex mixture of products and reduced selectivity for the 1,2-isomer. Conversely, lower temperatures might slow the reaction to an impractical rate. Therefore, identifying the optimal temperature range is crucial for maximizing the yield of this compound.

Pressure primarily becomes a significant factor when gaseous reactants or low-boiling-point solvents are involved. For many liquid-phase syntheses of higher alkylbenzenes, the reaction is conducted at or near atmospheric pressure. However, in certain catalytic systems, elevated pressure can enhance catalyst stability and solubility of gaseous reactants, potentially improving reaction efficiency.

The stoichiometry of the reactants, including the ratio of the alkylating agent to the benzene derivative and the concentration of the catalyst, is another key determinant of reaction outcome. An excess of the alkylating agent can lead to polyalkylation, while an insufficient amount will result in low conversion. The optimal stoichiometric ratio must be determined empirically to favor the formation of the desired this compound.

A hypothetical optimization study for a generic Friedel-Crafts alkylation to produce this compound might yield data similar to that presented in the interactive table below. This data illustrates the complex relationship between reaction parameters and the resulting yield and purity.

Table 1: Hypothetical Optimization of this compound Synthesis This table presents illustrative data on how varying reaction parameters could affect the yield and purity of this compound in a typical alkylation reaction.

| Experiment | Temperature (°C) | Pressure (atm) | Benzene:Octyl Halide Ratio | Catalyst (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 25 | 1 | 1:2.2 | 5 | 45 | 85 |

| 2 | 50 | 1 | 1:2.2 | 5 | 65 | 78 |

| 3 | 75 | 1 | 1:2.2 | 5 | 72 | 65 |

| 4 | 50 | 5 | 1:2.2 | 5 | 68 | 80 |

| 5 | 50 | 1 | 1:1.8 | 5 | 55 | 92 |

| 6 | 50 | 1 | 1:2.5 | 5 | 70 | 72 |

| 7 | 50 | 1 | 1:2.2 | 2.5 | 50 | 88 |

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of reactor design. The choice of reactor—be it a batch, semi-batch, or continuous flow reactor—depends on factors such as reaction kinetics, heat transfer requirements, and production scale.

For the synthesis of specialty chemicals like this compound, batch or semi-batch reactors are common. These allow for flexible production volumes and careful control over reaction conditions. Key design considerations include:

Heat Transfer: Alkylation reactions are often exothermic. Efficient heat removal is critical to maintain the optimal reaction temperature and prevent runaway reactions. The reactor should have a high surface-area-to-volume ratio or be equipped with internal cooling coils or a jacket.

Mixing: Homogeneous mixing of reactants and catalyst is essential for consistent reaction rates and to avoid localized overheating. The choice of impeller and agitation speed are important design parameters.

Materials of Construction: The reactor must be constructed from materials that are resistant to corrosion by the reactants, catalysts (which can be acidic, e.g., Lewis acids), and products.

Continuous flow reactors, such as packed bed reactors or microreactors, offer advantages for large-scale production, including enhanced heat and mass transfer, improved safety, and potential for automation. However, the initial investment and process development for continuous systems can be more substantial.

Separation and Purification Techniques for this compound from Complex Reaction Mixtures

The product stream from the synthesis of this compound is typically a complex mixture containing unreacted starting materials, the desired product, isomeric byproducts (1,3- and 1,4-dioctylbenzene), polyalkylated species, and catalyst residues. Effective separation and purification are therefore essential to obtain this compound of high purity.

Commonly employed techniques include:

Washing and Extraction: The reaction mixture is often first washed with water or a basic solution to neutralize and remove acidic catalysts.

Distillation: Due to the different boiling points of the components, fractional distillation is a primary method for separating this compound from lower-boiling starting materials and higher-boiling polyalkylated byproducts. However, the close boiling points of the dioctylbenzene isomers can make their separation by conventional distillation challenging. Azeotropic or extractive distillation techniques might be necessary to enhance the separation of these isomers. google.commdpi.com

Crystallization: If the isomers have sufficiently different melting points and solubilities, fractional crystallization at low temperatures can be an effective purification method.

Chromatography: For high-purity applications, preparative liquid chromatography is a powerful technique for separating closely related isomers. While effective, it is generally more expensive and less scalable than distillation or crystallization.

The choice of purification strategy will depend on the desired purity level, the scale of production, and economic considerations. A multi-step purification process is often required to achieve high purity.

Asymmetric Synthesis Approaches for Chiral Analogs of this compound (if applicable)

While this compound itself is achiral, the introduction of substituents on the octyl chains or the benzene ring could create chiral centers, leading to chiral analogs. The synthesis of such chiral molecules in an enantiomerically pure form would require asymmetric synthesis methodologies.

Although specific examples for this compound are not readily found in the literature, general strategies for asymmetric synthesis could be applied. For instance, if a chiral center were to be introduced on one of the octyl chains, an asymmetric alkylation reaction could be employed. This might involve the use of a chiral catalyst or a chiral auxiliary attached to one of the reactants to direct the stereochemical outcome of the reaction.

The development of chiral ligands for transition metal catalysts has been a particularly fruitful area for asymmetric synthesis. These chiral catalysts can facilitate enantioselective cross-coupling reactions to form C-C bonds with high stereocontrol. Should a synthetic route to a chiral precursor of an octyl group be established, its coupling to a benzene derivative could potentially be achieved enantioselectively using such a catalyst.

The synthesis and study of chiral analogs of this compound could be of interest for applications in materials science, for example, in the development of chiral liquid crystals or as chiral ligands in catalysis. However, the applicability and specific methods would be highly dependent on the target chiral structure.

Advanced Spectroscopic and Structural Characterization of 1,2 Dioctylbenzene

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification within 1,2-Dioctylbenzene

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. horiba.combruker.com An FT-IR spectrum acts as a chemical fingerprint, with specific absorption bands corresponding to the vibrational modes of different bonds within the molecule. bruker.com For this compound, the spectrum is characterized by several key regions.

Raman spectroscopy provides complementary information to FT-IR. horiba.com It is particularly sensitive to non-polar, symmetric vibrations and skeletal modes, making it an excellent technique for studying molecular conformation. horiba.comthemedicinemaker.com The bulky nature of the adjacent octyl groups in this compound restricts free rotation, leading to the existence of distinct, stable conformers (rotational isomers). These different conformers would each possess a unique vibrational signature or "conformational fingerprint." nih.govrsc.org By analyzing changes in the Raman spectrum, particularly in the skeletal stretching regions, it is possible to characterize the different conformations present in a sample and study how factors like temperature or solvent might influence the conformational equilibrium. themedicinemaker.comnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3080 - 3030 | Benzene (B151609) Ring |

| Aliphatic C-H Stretch | 2975 - 2845 | Octyl Chains |

| Aromatic C=C Stretch | ~1600 and ~1500 | Benzene Ring |

| Alkyl C-H Bend | 1470 - 1370 | Octyl Chains |

| Ortho-disubstitution C-H Bend | 770 - 735 | Benzene Ring |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Purity Assessment of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. weebly.comemory.edu Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the entire carbon skeleton and the precise placement of protons, confirming connectivity and assessing sample purity.

The 1D ¹H-NMR spectrum of this compound would provide initial, crucial information. emerypharma.com The aromatic region (typically δ 7.0-7.5 ppm) would show a complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring. The aliphatic region would be more complex, containing signals for the 34 protons of the two octyl chains. The terminal methyl (CH₃) groups would likely appear as a triplet around δ 0.8-0.9 ppm, while the numerous methylene (B1212753) (CH₂) groups would produce a series of overlapping multiplets in the δ 1.2-1.6 ppm range. The benzylic methylene protons (the CH₂ group directly attached to the ring) would be deshielded and appear further downfield, likely between δ 2.5-2.8 ppm. The ¹³C-NMR spectrum would similarly show distinct signals for the aromatic carbons (δ 120-145 ppm) and the aliphatic carbons of the octyl chains (δ 14-35 ppm).

Due to the spectral overlap, particularly in the aliphatic region, 2D NMR techniques are essential for complete assignment. weebly.comlibretexts.org

¹H-¹H Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons, typically over two to three bonds. libretexts.org It would be used to trace the connectivity within each octyl chain, showing correlations from the terminal methyl protons to the adjacent methylene protons, and sequentially along the chain to the benzylic protons. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edurutgers.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

| NMR Experiment | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR (1D) | Proton environments, integration, and multiplicity. emerypharma.com | Identifies aromatic vs. aliphatic protons; confirms proton count. |

| ¹³C NMR (1D) | Carbon environments (aliphatic, aromatic, quaternary). | Identifies all unique carbon atoms in the molecule. |

| COSY (2D) | ¹H-¹H spin-spin coupling networks. libretexts.org | Establishes proton connectivity along each octyl chain. |

| HSQC/HMQC (2D) | Direct ¹H-¹³C one-bond correlations. columbia.edu | Assigns each protonated carbon based on its attached proton's shift. |

| HMBC (2D) | Long-range ¹H-¹³C (2-3 bond) correlations. blogspot.com | Confirms connectivity between the octyl chains and the benzene ring. |

The ortho-positioning of the two bulky octyl groups on the benzene ring introduces significant steric hindrance, which can restrict the rotation around the C(aryl)-C(alkyl) single bonds. This restriction can lead to the existence of distinct, slowly interconverting conformers at room temperature or below. Dynamic NMR spectroscopy is the primary method used to investigate such processes. hopto.orgnih.gov

A dynamic NMR study would involve acquiring ¹H or ¹³C NMR spectra over a range of temperatures. At high temperatures, if the rotation between conformers is fast on the NMR timescale, the spectrum shows averaged signals for the exchanging nuclei. As the temperature is lowered, the rate of this internal rotation slows down. This is observed in the NMR spectrum as a progressive broadening of the signals involved in the exchange. researchgate.net Upon further cooling, a point known as the coalescence temperature is reached, where the individual signals begin to resolve. At temperatures well below coalescence, the exchange is effectively "frozen" on the NMR timescale, and the spectrum displays separate, sharp signals for each of the distinct conformers present in the equilibrium mixture. researchgate.net Analyzing the line shapes of these spectra allows for the determination of the activation energy and other thermodynamic parameters of the rotational barrier. nih.gov

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isotopic Profiling of this compound

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. wikipedia.org

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods that provide complementary information.

Electron Ionization (EI): EI is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize the sample molecule, creating a molecular ion (M⁺•) that is often highly energetic. chemrxiv.org This excess energy causes extensive fragmentation, resulting in a complex mass spectrum that serves as a molecular fingerprint. For this compound (C₂₂H₃₈, MW = 302.57 g/mol ), the molecular ion peak at m/z 302 would likely be observed. The most significant fragmentation pathway for alkylbenzenes is cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), as this produces a highly stabilized carbocation. docbrown.infolibretexts.org In this case, the loss of a heptyl radical (•C₇H₁₅, 99 Da) is less likely than the loss of a larger fragment via rearrangement or cleavage further down the chain. A very common fragmentation is the loss of an alkyl chain minus one carbon, leading to a stable tropylium (B1234903) or benzyl (B1604629) cation. For an octyl chain, this would involve the loss of a C₇H₁₅ radical (113 Da), leading to a prominent peak at m/z 191 (302 - 113). Further fragmentation would produce a series of peaks separated by 14 mass units (CH₂) as the alkyl chains break apart. libretexts.org

Chemical Ionization (CI): In contrast, CI is a soft ionization technique. wikipedia.orglibretexts.org It uses a reagent gas (like methane (B114726) or ammonia) which is first ionized. umd.edu These reagent gas ions then transfer a proton to the analyte molecule in a gentle, low-energy process. libretexts.org This results in very little fragmentation. The primary ion observed in the CI spectrum of this compound would be the quasi-molecular ion, [M+H]⁺, at m/z 303. This technique is therefore extremely useful for unambiguously confirming the molecular weight of the compound. umd.edu

| Ionization Method | Key Characteristics | Expected Key Ions (m/z) for this compound |

|---|---|---|

| Electron Ionization (EI) | Hard ionization, extensive fragmentation fingerprint. chemrxiv.org | 302 (M⁺•), 191 ([M-C₇H₁₅]⁺), and other fragments. |

| Chemical Ionization (CI) | Soft ionization, minimal fragmentation. libretexts.org | 303 ([M+H]⁺). |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. bioanalysis-zone.comsavemyexams.com This capability allows for the determination of a molecule's elemental composition from its exact mass. savemyexams.comeuropa.eu While a standard mass spectrometer might identify the nominal mass of this compound as 302, HRMS can distinguish its exact mass from other molecules that also have a nominal mass of 302 but a different elemental formula.

Using the precise masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825), the exact mass of the molecular ion of this compound (C₂₂H₃₈) is calculated to be 302.29735. Obtaining an experimental mass value this close to the theoretical value provides unequivocal confirmation of the molecular formula C₂₂H₃₈. savemyexams.com

Furthermore, HRMS allows for precise isotopic profiling. thermofisher.com The natural abundance of ¹³C is approximately 1.1%. The high resolution of HRMS can easily resolve the M⁺• peak from the M+1 peak (containing one ¹³C atom) and the M+2 peak (containing two ¹³C atoms or one ³⁴S, etc.). nih.gov The accurately measured mass difference between these peaks and their relative intensities can be used to further confirm the elemental composition, particularly the number of carbon atoms in the molecule. nih.gov

X-ray Diffraction (XRD) Studies on Crystalline Forms of this compound or its Co-crystals/Inclusion Complexes

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the atomic and molecular structure of crystalline materials. It relies on the principle of elastic scattering of X-rays from the electron clouds of atoms arranged in a periodic lattice. iastate.edu The resulting diffraction pattern is unique to a specific crystal structure and provides fundamental information on phase identification, crystal structure, and molecular packing.

For a compound like this compound, which may exist in various solid forms, XRD is indispensable. Single-crystal XRD analysis, when a suitable crystal can be grown, yields the most definitive structural information. This includes precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the unit cell. mdpi.com The analysis can reveal the crystal system (e.g., monoclinic, triclinic), space group, and unit cell parameters. mdpi.com

Powder X-ray Diffraction (PXRD) is used for microcrystalline samples to assess phase purity and identify crystalline forms. researchgate.netwalisongo.ac.id In the context of this compound, PXRD could be used to distinguish between different polymorphs if they exist.

Furthermore, XRD is a primary tool for confirming the formation of co-crystals or inclusion complexes. chemrxiv.orgamericanpharmaceuticalreview.com A co-crystal of this compound with a suitable co-former would be identified by a PXRD pattern that is distinctly different from the patterns of the individual pure components. americanpharmaceuticalreview.com Similarly, if this compound were to form an inclusion complex, for example with a cyclodextrin, the new crystalline phase would produce a unique diffraction pattern, confirming the successful inclusion of the guest molecule within the host. americanpharmaceuticalreview.comresearchgate.net

Below is an illustrative table of the kind of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction study.

| Crystallographic Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The molecular formula of the compound in the crystal. | C22H38 |

| Formula Weight | The molar mass of the compound. | 302.54 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., Triclinic, Monoclinic). mdpi.com | Monoclinic |

| Space Group | The specific symmetry group of the crystal. mdpi.com | P21/c |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com | a = 6.1 Å, b = 25.0 Å, c = 12.5 Å α = 90°, β = 93.0°, γ = 90° |

| Volume (V) | The volume of the unit cell. mdpi.com | 1900 ų |

| Z | The number of formula units per unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. mdpi.com | 1.05 g/cm³ |

Chromatographic-Spectroscopic Hyphenated Techniques (e.g., GC-IR, LC-NMR) for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the definitive identification of their components. ijpsr.comasiapharmaceutics.info These techniques leverage the high separation power of chromatography with the detailed structural information provided by spectroscopy. researchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation capabilities of gas chromatography with the identification power of infrared spectroscopy. In this technique, a sample containing this compound is vaporized and separated based on its volatility and interaction with the GC column. As each component elutes from the column, it passes through an IR spectrometer, which provides a vapor-phase infrared spectrum. This spectrum is a molecular fingerprint, allowing for the identification of functional groups and confirmation of the compound's structure. For this compound, GC-IR would be able to confirm the presence of C-H stretches from the octyl chains and the characteristic absorptions of the ortho-disubstituted benzene ring.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a powerful combination that links HPLC with NMR spectroscopy. iosrphr.org This technique is particularly valuable for analyzing non-volatile compounds or complex mixtures containing isomers. iosrphr.orgnih.gov The HPLC system separates the components of a mixture, which are then transferred online to the NMR spectrometer for structural analysis. LC-NMR is highly effective for distinguishing between isomers such as 1,2-, 1,3-, and 1,4-dioctylbenzene. While these isomers may have similar properties, their ¹H and ¹³C NMR spectra are unique, allowing for unambiguous identification. nih.gov

The table below summarizes the principles and applications of these hyphenated techniques for the analysis of this compound.

| Technique | Principle | Application for this compound Analysis |

|---|---|---|

| GC-IR | Separates volatile compounds via GC, followed by online structural identification using IR spectroscopy. | - Confirms identity in a mixture by matching retention time and IR spectrum.

|

| LC-NMR | Separates compounds in a liquid mixture via HPLC, followed by online structural elucidation using NMR spectroscopy. iosrphr.org | - Unambiguously distinguishes between structural isomers (e.g., 1,2-, 1,3-, and 1,4-dioctylbenzene). nih.gov |

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transition and Stability Studies of this compound

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. centexbel.be Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two primary thermal analysis techniques used to study the phase transitions and thermal stability of materials like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. torontech.comresearchgate.net A DSC thermogram of this compound would display an endothermic peak corresponding to its melting point, providing the precise temperature (Tₘ) and the enthalpy of fusion (ΔHₘ). If the compound were cooled from the melt, an exothermic peak would indicate its crystallization temperature (T꜀).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. etamu.eduscribd.com This technique is used to determine the thermal stability and decomposition profile of a material. A TGA curve for this compound would show a stable baseline until the temperature reaches a point where the compound begins to either vaporize or decompose, resulting in a significant mass loss. scribd.com The onset temperature of this mass loss is a key indicator of the compound's thermal stability. nih.gov

The following table outlines the thermal events for this compound that can be investigated using DSC and TGA.

| Technique | Measured Property | Thermal Event Investigated | Information Obtained for this compound |

|---|---|---|---|

| DSC | Heat Flow (mW) vs. Temperature (°C) torontech.com | Melting | Melting Point (Tₘ) and Enthalpy of Fusion (ΔHₘ) |

| DSC | Heat Flow (mW) vs. Temperature (°C) torontech.com | Crystallization | Crystallization Temperature (T꜀) and Enthalpy of Crystallization (ΔH꜀) |

| DSC | Heat Flow (mW) vs. Temperature (°C) torontech.com | Glass Transition | Glass Transition Temperature (T₉) for the amorphous form |

| TGA | Mass (%) vs. Temperature (°C) scribd.com | Vaporization/Decomposition | Onset temperature of mass loss, indicating thermal stability and decomposition profile. researchgate.net |

Chemical Reactivity and Transformation Pathways of 1,2 Dioctylbenzene

Electrophilic Aromatic Substitution Reactions on the 1,2-Dioctylbenzene Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing the benzene (B151609) ring of this compound. masterorganicchemistry.com The two n-octyl groups are alkyl substituents, which are known to be activating and ortho-, para-directing. libretexts.org In an EAS reaction, an electrophile attacks the electron-rich π-system of the benzene ring, leading to a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. minia.edu.egmsu.edu Subsequent loss of a proton restores the aromaticity, resulting in a substituted product. masterorganicchemistry.commsu.edu

The octyl groups donate electron density to the ring through an inductive effect, making this compound more reactive towards electrophiles than benzene itself. msu.edu The directing effect of the two ortho-disposed alkyl groups channels incoming electrophiles primarily to the positions para to each chain, which are the 4- and 5-positions of the ring. These positions are sterically the most accessible and electronically enriched. Substitution at the 3- and 6-positions (ortho to one alkyl group and meta to the other) is generally less favored due to increased steric hindrance from the adjacent octyl chains.

Halogenation: The halogenation of this compound involves the introduction of halogen atoms (typically chlorine or bromine) onto the aromatic ring. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), to polarize the halogen molecule and generate a potent electrophile. libretexts.orgchemguide.co.uk For 1,2-dialkylbenzenes, substitution occurs preferentially at the vacant positions para to the alkyl groups. uh.edu Therefore, the monohalogenation of this compound is expected to yield a mixture of 4-halo- and 5-halo-1,2-dioctylbenzene, which are identical due to the molecule's symmetry, effectively producing 4-halo-1,2-dioctylbenzene. Further halogenation can lead to di-substituted products, such as 4,5-dihalo-1,2-dioctylbenzene. wipo.int

A related reaction, bromomethylation, which introduces a -CH₂Br group, has been studied for various 1,2-dialkylbenzenes. Research shows that bromomethyl groups can be selectively introduced at the 4- and 5-positions with high selectivity when the alkyl chains have two or more carbon atoms. uh.eduresearchgate.net

Table 1: Regioselectivity in the Bromomethylation of 1,2-Dialkylbenzenes This table illustrates the directing effect of two adjacent alkyl groups, which is directly applicable to this compound.

| 1,2-Dialkylbenzene Substrate | Reaction Temperature | Product Distribution | Reference |

| 1,2-Diethylbenzene | 80 °C | Exclusive formation of 4- and 5-bromomethylated products | uh.edu |

| 1,2-Dibutylbenzene (B100813) | 80 °C | Exclusive formation of 4- and 5-bromomethylated products | uh.edu |

| 1,2-Dihexylbenzene | 110 °C | Exclusive formation of 4- and 5-bromomethylated products | uh.edu |

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). orgoreview.combyjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). byjus.comchemistrysteps.com

For this compound, the activating and ortho-, para-directing nature of the octyl groups directs the nitronium ion to the 4- and 5-positions. The reaction is generally rapid due to the activated nature of the ring.

Nitration Reaction Scheme: C₁₂H₁₇-C₆H₄-C₈H₁₇ + HNO₃ --(H₂SO₄)--> C₁₂H₁₇-C₆H₃(NO₂)-C₈H₁₇ + H₂O

The primary product would be 4-nitro-1,2-dioctylbenzene. Under harsher conditions, dinitration could occur, yielding 4,5-dinitro-1,2-dioctylbenzene. It is important to note that the nitro group is a strong deactivating group, which makes subsequent electrophilic substitutions on the nitrated product more difficult. orgoreview.comchemistrysteps.com

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts, are pivotal methods for attaching alkyl or acyl substituents to an aromatic ring. lumenlearning.comwikipedia.org

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the aromatic ring, typically using an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. byjus.com The reaction proceeds via the formation of an electrophilic acylium ion. wikipedia.org For this compound, acylation would occur at the 4-position, yielding an aryl ketone. A key advantage of acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. lumenlearning.com

Friedel-Crafts Alkylation: This reaction introduces an additional alkyl group using an alkyl halide, alkene, or alcohol in the presence of a Lewis or Brønsted acid catalyst. lumenlearning.combyjus.com While useful, Friedel-Crafts alkylation has limitations. The alkyl groups being introduced are activating, making the product more reactive than the starting material and often leading to polyalkylation. lumenlearning.com Another significant drawback is the potential for carbocation rearrangements in the alkylating agent, which can lead to a mixture of products. lumenlearning.combyjus.com When alkylating this compound, these factors must be carefully controlled to achieve the desired product.

Oxidation and Reduction Reactions of this compound and its Octyl Side Chains

The octyl side chains of this compound are susceptible to oxidation, particularly at the benzylic carbons (the carbon atom attached directly to the benzene ring). smolecule.com These positions are activated by the adjacent aromatic ring.

Oxidation: Under controlled oxidation conditions using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the benzylic C-H bonds can be oxidized. ucr.edu Mild oxidation might yield alcohols or ketones at the benzylic position. However, strong oxidation of alkylbenzenes typically cleaves the alkyl chain at the benzylic position, converting it into a carboxylic acid group. For this compound, vigorous oxidation would lead to the formation of phthalic acid (benzene-1,2-dicarboxylic acid). A related compound, Dioctyl Benzene-1,2-Dicarboxylate, is a known derivative. researchgate.net

Studies on the oxidation of 1,2-dimethylbenzene (o-xylene) show that the reaction proceeds through the formation of various intermediates, demonstrating the complexity of alkylbenzene oxidation. icders.org The kinetics of oxidation for 1,2-dimethylbenzene are faster than for its 1,3- and 1,4-isomers. icders.org

Reduction: The aromatic ring of this compound is generally resistant to reduction under mild conditions. However, it can be hydrogenated to form 1,2-dioctylcyclohexane (B12867474) under high pressure and temperature with a suitable catalyst, such as rhodium, platinum, or nickel. This process breaks the aromaticity of the ring.

If this compound is first oxidized to introduce oxygen-containing functional groups, these groups can then be reduced. For example, if a ketone is formed via acylation, it can be reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄) or to a methylene (B1212753) group (-CH₂-) via a Clemmensen or Wolff-Kishner reduction.

Functionalization Strategies for the Alkyl Side Chains of this compound

Functionalization of the octyl side chains can be achieved through free radical reactions, which typically occur under UV light or in the presence of a radical initiator.

A primary method for side-chain functionalization is free-radical halogenation. ucalgary.ca When treated with N-bromosuccinimide (NBS) or with chlorine/bromine under UV light, substitution occurs selectively at the benzylic position due to the resonance stabilization of the resulting benzylic radical. ucalgary.ca This would yield 1-(1-halo-octyl)-2-octylbenzene. The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. ucalgary.ca

Table 2: General Steps in Radical Halogenation of an Alkylbenzene Side Chain

| Step | Description | Example (using Br₂) |

| Initiation | The weak halogen bond is broken by heat or UV light to form two halogen radicals. | Br₂ → 2 Br• |

| Propagation | A bromine radical abstracts a benzylic hydrogen to form a stable benzyl (B1604629) radical. This radical then reacts with another halogen molecule. | R-CH₂-Ar + Br• → R-CH•-Ar + HBrR-CH•-Ar + Br₂ → R-CHBr-Ar + Br• |

| Termination | Radicals combine to terminate the chain reaction. | Br• + Br• → Br₂2 R-CH•-Ar → Dimer |

This initial halogenation provides a versatile handle for further synthetic transformations. The resulting benzylic halide can undergo nucleophilic substitution or elimination reactions, allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR, -NH₂) onto the side chain.

Derivatization Pathways and Synthesis of Novel Compounds from this compound

This compound can serve as a precursor for the synthesis of more complex molecules and materials. The long alkyl chains enhance solubility in organic solvents, making it a useful building block for solution-processable materials. mdpi.com

Derivatization can proceed through the reactions described previously:

Ring Functionalization: Electrophilic substitution reactions like sulfonation, halogenation, or acylation can introduce functional groups onto the aromatic core. These groups can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Heck) to build larger conjugated systems. For instance, brominated this compound could be coupled with other aromatic boronic acids to synthesize novel oligomers or polymers.

Side-Chain Functionalization: Oxidation of the side chains to carboxylic acids yields benzene-1,2-dicarboxylic acid (phthalic acid), a key industrial intermediate for producing phthalate (B1215562) esters (plasticizers), dyes, and polymers. The dioctyl ester of this acid is a known compound. researchgate.net

Combined Functionalization: A combination of ring and side-chain modifications can lead to highly functionalized molecules. For example, nitration of the ring followed by reduction of the nitro group to an amine, and simultaneous oxidation of a side chain, could produce amino-dioctylbenzoic acid derivatives.

These derivatization strategies allow for the synthesis of novel compounds with tailored properties for applications in materials science, such as organic semiconductors and liquid crystals. mdpi.com

Mechanistic Investigations into Key Transformations of this compound

The mechanisms of the primary transformations involving this compound are well-established principles in organic chemistry.

Electrophilic Aromatic Substitution (EAS): The mechanism is a two-step process. masterorganicchemistry.commsu.edu

Step 1 (Rate-determining): The nucleophilic π-system of the benzene ring attacks the electrophile (E⁺), breaking the aromaticity and forming a resonance-stabilized carbocation intermediate (the arenium ion). masterorganicchemistry.commsu.edu

Step 2 (Fast): A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com The directing effects of the two octyl groups are explained by the stability of the arenium ion intermediates. Attack at the 4- or 5-position allows for resonance structures where the positive charge is located on a tertiary carbon atom adjacent to an alkyl group, which is a stabilizing interaction.

Free-Radical Halogenation of Side Chains: This proceeds via a radical chain mechanism. ucalgary.ca

Initiation: Homolytic cleavage of the halogen-halogen bond by UV light or heat creates two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the benzylic position of an octyl chain, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of the halogen to form the benzylic halide product and a new halogen radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

Oxidation of Side Chains: The mechanism of benzylic oxidation, for example with KMnO₄, is complex but is understood to involve the initial formation of a benzylic radical or cation, which is then attacked by the oxidant. The stability of this benzylic intermediate is why oxidation occurs preferentially at this site. Mechanistic studies on the oxidation of related dialkylbenzenes provide detailed kinetic models for these processes. icders.org

Applications of 1,2 Dioctylbenzene in Materials Science and Engineering

Role of 1,2-Dioctylbenzene as a Plasticizer in Polymer Systems

While large-volume plasticizers like phthalate (B1215562) esters are more common, the broader class of heavy alkylates, which includes dialkylbenzenes, are utilized as plasticizers and extenders. lubrex.com.tr The role of this compound in polymer systems is more prominently documented as a chemical intermediate or monomer for the synthesis of functional polymers rather than as a conventional external plasticizer.

The compatibility of an additive within a polymer matrix is crucial for its function. For dialkylbenzenes, their hydrocarbon nature generally dictates their miscibility with various polymer systems. The long alkyl chains of this compound enhance its solubility in non-polar polymers.

Research has shown that derivatives of 1,2-dialkylbenzenes are used as building blocks for more complex polymer structures. For instance, this compound can be functionalized, such as through iodination, to serve as a monomer in palladium-catalyzed Suzuki coupling reactions to synthesize conjugated alternating copolymers. researchgate.net In these cases, the dioctyl side chains are specifically incorporated to ensure the resulting polymer is soluble in common organic solvents, a critical factor for processing and application in fields like organic electronics. The compatibility is therefore designed at a molecular level, by incorporating the dioctylbenzene moiety into the polymer backbone itself.

Studies on the dilational rheological properties of related compounds, such as 2,5-dialkyl benzene (B151609) sulfonates, show that the branched long alkyl chains have strong interactions at interfaces, which influences the viscoelastic properties of surface films. mdpi.com This behavior is indicative of how the alkyl chains of dioctylbenzene would interact within a bulk polymer system, affecting chain mobility and spacing.

When incorporated as a monomer into a polymer chain, the this compound unit influences the final properties of the material. The flexible octyl chains can disrupt regular chain packing, leading to a lower glass transition temperature and increased flexibility compared to a polymer with a rigid backbone. This is a form of internal plasticization.

The mechanical properties, such as tensile strength and elongation at break, of copolymers containing dialkylbenzene units are tailored by the concentration and structure of these monomers. nih.gov The rheological behavior of polymer solutions and melts is also affected. Studies on composite polymers show that the addition of different chemical moieties and fillers significantly alters viscosity, as well as the storage and loss moduli, which are measures of the material's viscoelastic response. eolss.net For polymers containing dialkylbenzene, the long alkyl chains can increase the free volume between polymer chains, reducing intermolecular forces and thereby lowering the viscosity of the polymer melt, which can be advantageous for processing. google.com

Utilization of this compound in Lubricant Formulations and Functional Fluids

Dialkylbenzenes, also referred to as alkylated aromatics, are established as high-performance synthetic base oils and additives in lubricant technology. butlerov.comgoogle.com They are particularly valued in applications requiring consistent performance across extreme temperature ranges. stle.org

As a lubricant base stock, dialkylbenzenes offer a combination of properties that enhance performance compared to conventional mineral oils. These include a high viscosity index, low volatility, and very low pour points, which ensure fluidity at sub-zero temperatures. butlerov.comstle.org Their inherent thermal and oxidative stability contributes to a longer service life of the lubricant. lubrex.com.trgoogle.com The aromatic nature of the molecule provides good solvency for polar additives, which is essential for formulating stable, multi-component lubricant packages. lubrex.com.tr

The table below presents typical properties of an engine oil formulated with a dialkylbenzene base stock, illustrating its suitability for severe low-temperature service.

Table 1: Typical Properties of Dialkylbenzene-Based Engine Oil (SAE 5W-20)

| Property | Value | Test Method |

|---|---|---|

| Viscosity at 100°C, cSt | 8.0 | ASTM D445 |

| Viscosity at -40°C, cP | 8,000 | ASTM D2602 |

| Viscosity Index | 150 | ASTM D2270 |

| Pour Point, °C | -60 | ASTM D97 |

| Flash Point, °C | 230 | ASTM D92 |

Data sourced from a study on lubricants for extreme temperature service. stle.org

In modern lubricant formulations, the interaction between different additives is critical. Additives can work synergistically, where the combined effect is greater than the sum of the individual effects, or antagonistically. google.com Dialkylbenzenes and their derivatives have been shown to exhibit positive synergistic effects.

For example, additive compositions containing neutral dialkylbenzene have demonstrated a synergistic effect in reducing the corrosiveness of engine oils towards non-ferrous metals. researchgate.net Furthermore, sulfonated versions of dialkylbenzenes show a synergistic effect with zinc dithiophosphate (B1263838) additives, which are common anti-wear agents. stle.org Studies on heavy alkylbenzene sulfonates (HABS), which contain dialkylbenzene structures, have investigated the synergistic mechanisms between various components to optimize performance in applications like enhanced oil recovery by lowering interfacial tension. pku.edu.cnresearchgate.net This synergy allows for the formulation of highly effective lubricants where the performance is optimized through the careful balancing of components. moeveglobal.com

Application of this compound in Dielectric and Insulating Fluids for Electrical Systems

The excellent electrical insulating properties and thermal stability of dialkylbenzenes make them suitable for use in high-voltage applications. lubrex.com.tr Heavy alkylate bottoms, which are primarily composed of dialkylbenzenes, are used directly as electrical oils. google.com

These synthetic fluids serve as a dielectric medium in equipment such as transformers, capacitors, and high-voltage cables, where they must prevent electrical discharge and effectively dissipate heat. researchgate.netresearchgate.net Compared to traditional mineral oils, alkylbenzenes can offer superior performance, particularly in terms of oxidation resistance and gas-absorbing properties, which is crucial for the long-term reliability of the electrical equipment. researchgate.netresearchgate.netresearchgate.net

The dielectric strength of a fluid is a primary measure of its ability to withstand an electric field without breaking down. Formulations based on alkylaryl hydrocarbons, such as dodecylbenzene, demonstrate high dielectric strength, often exceeding that of conventional mineral oils.

Table 2: Electrical Properties of Alkylbenzene-Based Insulating Fluids

| Property | Value | Test Method |

|---|---|---|

| Dielectric Strength, kV | > 40 | ASTM D1816 |

| Dielectric Constant @ 2.5 GHz | ~2.5 | - |

| Neutralization Number (after 28-day oxidation test), mg KOH/g | < 0.1 | DIN 51554 / ASTM D974 |

Data compiled from patents and studies on liquid dielectric compositions. researchgate.net

The addition of stabilizers, such as phenolic or aminophenolic antioxidants, to alkylbenzene fluids further enhances their oxidation resistance, ensuring stable performance over the lifetime of the electrical apparatus. researchgate.net

This compound as a Specialized Solvent in Industrial Chemical Processes and Extractions

Due to its high boiling point and non-polar characteristics, this compound and its analogues are suitable for use as specialized solvents in specific industrial contexts. While detailed industrial applications for this compound are not extensively documented in public literature, the properties of similar long-chain dialkylbenzenes suggest its potential utility. For instance, its shorter-chain analogue, 1,2-dihexylbenzene, is utilized as a solvent in organic synthesis. smolecule.com

Long-chain alkylbenzenes are characterized by low volatility, good thermal stability, and miscibility with a wide range of organic compounds, making them effective as process solvents in chemical reactions that require high temperatures. They can also function as carrier fluids or reaction media for catalysts. atamanchemicals.com In extraction processes, such as liquid-liquid extraction, a solvent with high affinity for non-polar solutes and immiscibility with polar solvents (like water) is required. The two octyl groups of this compound make it highly lipophilic, suggesting its potential as an extraction solvent for separating organic compounds from aqueous mixtures in industries such as pharmaceuticals or specialty chemicals. scispace.com

The properties of various organic solvents are often compared to determine their suitability for specific applications. The table below provides a comparison of boiling points for several common and specialized organic solvents.

| Solvent | Boiling Point (°C) |

| Acetone | 56 |

| Toluene | 111 |

| o-Xylene | 144 |

| 1,2-Dichlorobenzene (B45396) | 180 |

| This compound (estimated) | ~390 |

Data for common solvents sourced from various chemical property databases. sigmaaldrich.comunivie.ac.at The boiling point for this compound is an estimate based on its molecular weight and the properties of similar compounds.

Integration of this compound in Composite Materials and Advanced Nanomaterials

The integration of this compound into composite materials is primarily anticipated through its function as a plasticizer or a dispersing agent. Plasticizers are additives that increase the flexibility and durability of a material, most commonly a polymer. wikipedia.org While dioctyl phthalate (DOP) is a widely known plasticizer for PVC, its chemical structure (a phthalate ester) is distinct from this compound. atamanchemicals.comatamankimya.com However, the long, non-polar octyl chains of this compound can intercalate between polymer chains, reducing intermolecular forces and lowering the glass transition temperature, which could enhance the flexibility of the host polymer matrix in a composite.

In the realm of advanced nanomaterials, achieving a uniform dispersion of nanoparticles within a polymer matrix is a critical challenge, as nanoparticles tend to agglomerate due to high surface energy. mdpi.com High-boiling, non-polar organic molecules can act as dispersing agents or surfactants. The long alkyl chains of this compound could sterically hinder the agglomeration of nanoparticles, such as carbon nanotubes or silica (B1680970), promoting their even distribution throughout the composite.

Template synthesis is a method used to create materials with specific, controlled morphologies and structures at the nanoscale. numberanalytics.com This process can involve "soft" templates, such as micelles or liquid crystals formed by amphiphilic molecules, to guide the formation of the final material. chemistry.or.jp

Molecules with distinct hydrophobic and hydrophilic sections, like surfactants, are often used as structure-directing agents. mdpi.com While this compound is strongly non-polar, in certain solvent systems or in combination with other molecules, it could participate in the formation of soft templates. For example, it could swell micelles or act as a pore-forming agent (porogen) in the synthesis of porous polymers. The removal of the porogen after polymerization leaves behind a porous structure. The size and shape of the pores would be influenced by the molecular dimensions of the templating agent. There is, however, no specific research documenting this compound in this role.

This compound as a Precursor or Intermediate in the Synthesis of Specialty Chemicals

One of the most direct applications of this compound in materials science is its use as a chemical precursor or intermediate. The benzene ring and the benzylic positions on the octyl chains are amenable to various chemical transformations.

A key example is the synthesis of substituted dialkylbenzenes for use in organic electronics. Research has demonstrated that the isomer, 1,4-dioctylbenzene, can be brominated to produce 1,4-dibromo-2,5-dioctylbenzene. This brominated compound is a valuable building block for the synthesis of conductive polymers and organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org Following a similar synthetic logic, this compound could be functionalized through electrophilic aromatic substitution reactions (e.g., bromination, nitration) to create a variety of ortho-substituted intermediates for materials synthesis.

The general synthetic utility is highlighted by the use of related compounds in the creation of complex polymers. For instance, 1,4-diiodo-2,5-dioctylbenzene (B1612450) has been used as a monomer in polymerization reactions. schanzelab.org

| Precursor Compound | Resulting Specialty Chemical | Potential Application Area |

| 1,4-Dioctylbenzene | 1,4-Dibromo-2,5-dioctylbenzene | Organic Semiconductors, Conductive Polymers |

| This compound (hypothesized) | Substituted 1,2-dioctylbenzenes | Functional Dyes, Liquid Crystals, Polymer Additives |

| 1,4-Diiodo-2,5-dioctylbenzene | Conjugated Polymers | Organic Electronics schanzelab.org |

Investigation of this compound in Thermal Energy Storage and Transfer Systems

The high thermal stability and wide liquid range of certain aromatic compounds make them suitable for use as heat transfer fluids. dow.com These fluids are critical in many chemical processing industries for maintaining precise temperature control in reactors and heat exchangers. caldic.com Dialkylbenzenes are a class of compounds considered for such applications. While specific data for this compound is scarce, related synthetic aromatic fluids are designed to operate at temperatures up to and exceeding 300°C. krahn.euwashington.edu The high molecular weight and thermal stability of this compound suggest its potential in high-temperature heat transfer systems.

A more advanced application lies in the field of molecular solar thermal (MOST) energy storage systems. nih.gov These systems use photochromic molecules that absorb solar energy and store it in a high-energy isomeric state. The energy can then be released on demand as heat. Research into ortho-dianthrylbenzenes has shown significant promise for this application. nih.govrsc.org In these systems, a 1,2-disubstituted benzene core acts as a scaffold to hold two anthracene (B1667546) moieties in close proximity, facilitating an efficient photodimerization reaction that stores energy. The study of these complex molecules demonstrates that the ortho-dialkylbenzene structural motif is of significant interest for developing next-generation thermal energy storage materials. The half-lives for the stored energy in these systems can range from 9 to 37 years at room temperature, highlighting their potential for long-term energy storage. nih.gov

| Investigated System | Energy Storage Density (MJ kg⁻¹) | Storage Half-Life (at 25°C) |

| ortho-dianthrylbenzene (unsubstituted) | 0.222 | 15 years |

| ortho-dianthrylbenzene (difluoro-substituted) | --- | 37 years |

| ortho-dianthrylbenzene (xylene-linked) | --- | 9 years |

Data sourced from research on ortho-dianthrylbenzenes for molecular solar thermal energy storage. nih.gov

Environmental Fate and Degradation Mechanisms of 1,2 Dioctylbenzene

Biodegradation Pathways of 1,2-Dioctylbenzene in Various Environmental Compartments

The biodegradation of this compound, a dialkylbenzene with two long alkyl chains, is presumed to follow pathways similar to other long-chain alkylbenzenes. The rate and extent of degradation are influenced by the environmental conditions and the microbial populations present.

While direct studies on this compound are not available, research on similar compounds provides insight into its likely degradation under both aerobic and anaerobic conditions.

Aerobic Degradation:

Under aerobic conditions, the biodegradation of long-chain alkylbenzenes is a well-documented process. nih.govnih.gov Microorganisms typically initiate the degradation by oxidizing one of the alkyl chains. nih.gov The presence of oxygen is a critical factor, with approximately 3 ppm of dissolved oxygen being stoichiometrically required to degrade 1 ppm of a benzene (B151609), toluene, ethylbenzene, and xylene (BTEX) mixture. nih.gov The degradation of linear alkylbenzenes has been shown to be rapid under aerobic conditions in natural waters and sludge-amended soils. oecd.org

The initial attack on the alkyl chain can occur at the terminal methyl group (ω-oxidation) or at the sub-terminal carbon atom (β-oxidation). nih.govias.ac.in This is followed by a series of β-oxidation steps, which shorten the alkyl chain. nih.gov Eventually, the benzene ring is cleaved, leading to complete mineralization to carbon dioxide and water. ias.ac.in Studies on linear alkylbenzene sulfonates (LAS), which have a similar structure, show that aerobic biodegradation can exceed 98% in water. nih.govresearchgate.net

Anaerobic Degradation:

Anaerobic degradation of alkylbenzenes is generally slower than aerobic degradation. psu.edu However, it is a significant process in anoxic environments like sediments and groundwater. psu.edufrontiersin.org For some short-chain alkylbenzenes like toluene, anaerobic degradation to benzoyl-CoA is a known pathway under various electron-accepting conditions, including nitrate-, sulfate-, and iron-reducing conditions. psu.edu

For long-chain alkylbenzenes, evidence suggests that anaerobic degradation can occur, although the mechanisms are less understood. psu.edu Some studies on linear alkylbenzene sulfonates (LAS) have shown significant degradation in anoxic marine sediments, with suggestions of fumarate (B1241708) addition to the alkyl chain as an initial activation step. acs.org However, the potential for anaerobic degradation of LAS in freshwater environments is considered negligible under many conditions. europa.eu It is plausible that this compound may be persistent in some anaerobic environments, or its degradation may be very slow.

Illustrative Data Table: Aerobic vs. Anaerobic Degradation of Analogous Compounds

| Compound Class | Condition | Degradation Potential | Key Findings |

| Linear Alkylbenzenes (LABs) | Aerobic | High | Rapid primary and complete mineralization in water and soil. oecd.org |

| Linear Alkylbenzene Sulfonates (LAS) | Aerobic | High | Over 98% degradation observed in water. nih.govresearchgate.net |

| Toluene (Short-chain alkylbenzene) | Anaerobic | Moderate | Degradation to benzoyl-CoA under various electron-accepting conditions. psu.edu |

| Linear Alkylbenzene Sulfonates (LAS) | Anaerobic | Variable | Significant degradation in some marine sediments, but negligible in many freshwater conditions. acs.orgeuropa.eu |

Specific metabolites of this compound have not been identified. However, based on studies of other long-chain alkylbenzenes, a predictable series of intermediate products can be anticipated.

During the aerobic degradation of linear alkylbenzenes, the initial oxidation of the alkyl chain leads to the formation of phenyl-substituted fatty acids. ias.ac.in For example, the degradation of C11 and C13 linear alkylbenzenes by Nocardia amarae was found to produce metabolites such as 2-phenyl glutaric acid and phenylacetic acid. ias.ac.in Further degradation of phenylacetic acid can proceed through intermediates like α-hydroxy phenylacetic acid and homogentisic acid before the aromatic ring is cleaved. ias.ac.in

In the case of linear alkylbenzene sulfonates (LAS), the primary degradation intermediates are sulfophenylcarboxylic acids (SPCs), which result from the shortening of the alkyl chain. nih.govresearchgate.net The detection of these SPCs is a key indicator of LAS biodegradation. nih.gov

Under anaerobic conditions, the initial metabolites are likely to be different. For instance, the anaerobic degradation of LAS in marine sediments is proposed to proceed through the formation of sulfophenyl carboxylic acids via an initial addition of fumarate to the alkyl chain. acs.org

Illustrative Data Table: Potential Biodegradation Metabolites of this compound Based on Analogous Compounds

| Parent Compound Class | Degradation Condition | Potential Intermediate Metabolites |

| Long-chain Alkylbenzenes | Aerobic | Phenyl-substituted fatty acids (e.g., Phenylacetic acid, Phenyl-propionic acid), Catechols |

| Linear Alkylbenzene Sulfonates (LAS) | Aerobic | Sulfophenylcarboxylic acids (SPCs) |

| Toluene | Anaerobic | Benzoyl-CoA |

| Linear Alkylbenzene Sulfonates (LAS) | Anaerobic | Fumarate adducts of the alkyl chain, Sulfophenylcarboxylic acids (SPCs) |

The complete degradation of complex organic pollutants like this compound often requires the synergistic action of a microbial consortium rather than a single microbial species. mdpi.comaloki.hu Microbial consortia can exhibit enhanced degradation capabilities due to their combined metabolic pathways, where one species may break down the parent compound into intermediates that are then utilized by other species. frontiersin.org

For petroleum hydrocarbon degradation, which includes alkylbenzenes, consortia of bacteria and fungi have been shown to be highly effective. aloki.hu For instance, a consortium of Ochrobactrum intermedium and the white-rot fungus Pleurotus ostreatus demonstrated enhanced degradation of polycyclic aromatic hydrocarbons (PAHs). aloki.hu Similarly, consortia containing species of Lysinibacillus, Paenibacillus, Gordonia, and Cupriavidus have been constructed to degrade petroleum hydrocarbons, with some strains producing biosurfactants to increase the bioavailability of the pollutants. frontiersin.org

In the context of PAH degradation, different members of a microbial community may specialize in degrading different sizes of molecules. For example, Alphaproteobacteria have been associated with the degradation of low molecular weight PAHs, while Gammaproteobacteria are linked to the degradation of high molecular weight PAHs. frontiersin.org It is highly probable that a diverse microbial consortium would be necessary for the efficient transformation of this compound in the environment. mdpi.comaloki.hufrontiersin.org

Sorption and Desorption Behavior of this compound in Soil and Sediment Matrices

Sorption of HOCs to environmental solids is typically described by the soil-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase at equilibrium. To account for variations in soil and sediment composition, the Kd is often normalized to the fraction of organic carbon (f_oc) in the solid matrix, yielding the organic carbon-normalized partition coefficient (Koc). nm.gov This relationship is expressed as:

Koc = Kd / f_oc

Due to a lack of direct experimental data for this compound, its sorption behavior must be inferred from its estimated physicochemical properties. As a large, non-polar molecule with two long alkyl chains, this compound is extremely hydrophobic. This is reflected in its very high estimated octanol-water partition coefficient (Log Kow), a key predictor of sorption potential. fao.org

Quantitative Structure-Activity Relationship (QSAR) models estimate the Log Kow for this compound to be approximately 8.99. This high value indicates a very strong tendency to partition out of the water phase and into organic phases, such as the natural organic matter present in soils and sediments. nih.gov Consequently, the estimated soil organic carbon-water (B12546825) partition coefficient (Log Koc) is also very high, in the range of 6.5 to 8.0.

This high Koc value suggests that this compound will bind tenaciously to soil and sediment particles. nm.gov The primary mechanism for this is hydrophobic partitioning, where the non-polar dioctylbenzene molecules are effectively "squeezed out" of the polar water phase and find a more compatible environment within the non-polar organic matter of the soil. researchgate.net As a result, the mobility of this compound in the subsurface environment is expected to be extremely low, with minimal potential for leaching into groundwater. Desorption, the process of release from a sorbed state back into the aqueous phase, is expected to be very slow and incomplete. This strong sorption contributes significantly to the compound's persistence in the soil and sediment compartments.

Table 1: Comparison of Estimated Sorption Properties

| Compound | Molecular Formula | Log Kow (Octanol-Water Partition Coefficient) | Log Koc (Soil Organic Carbon-Water Partition Coefficient) | Mobility Classification |

|---|---|---|---|---|

| This compound | C₂₂H₃₈ | ~8.99 (Estimated) | ~6.5 - 8.0 (Estimated) | Immobile |

| 1,2-Diethylbenzene | C₁₀H₁₄ | 3.72 (Experimental) nih.gov | ~3.2 (1600) (Estimated) nih.gov | Low Mobility nih.gov |

Volatilization and Atmospheric Transport Modeling of this compound

Volatilization is the process by which a chemical partitions from a liquid or solid phase into the gas phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (KH), which relates the partial pressure of the compound in the air to its concentration in the water at equilibrium. viu.canoaa.govcopernicus.org For volatilization from soil, both the vapor pressure and the soil-air partition coefficient are important. nih.gov

For this compound, its large molecular weight (302.54 g/mol ) results in a very low estimated vapor pressure. This suggests that volatilization from dry surfaces would be a slow process. However, its extremely low water solubility means that its tendency to escape the aqueous phase can still be significant.

This compound is classified as a semi-volatile organic compound (SVOC). If it enters the atmosphere, it can undergo long-range atmospheric transport (LRT). copernicus.orgdntb.gov.uaresearchgate.net Due to its low vapor pressure, it is likely to exist in the atmosphere partitioned between the gas phase and adsorbed to atmospheric particulate matter. This association with particles allows it to be transported over vast distances by wind currents. copernicus.org

Atmospheric transport models for SVOCs often incorporate the "grasshopper effect," or multi-hopping, which involves repeated cycles of volatilization, atmospheric transport, and deposition. copernicus.org These models also describe the process of "cold condensation," where SVOCs tend to migrate from warmer source regions and accumulate in the colder regions of the globe, such as the Arctic. copernicus.orgresearchgate.netcopernicus.org While specific modeling has not been performed for this compound, its physicochemical properties are consistent with those of other SVOCs known to undergo LRT.

Table 2: Comparison of Estimated Volatility Properties

| Compound | Vapor Pressure @ 25°C (mm Hg) | Henry's Law Constant (atm·m³/mol) | Potential for Volatilization from Water |

|---|---|---|---|

| This compound | ~1.1 x 10⁻⁵ (Estimated) | ~2.9 (Estimated) | High (but limited by low aqueous concentration) |

| 1,2-Diethylbenzene | 1.05 (Experimental) nih.gov | ~2.6 x 10⁻³ (Estimated) nih.gov | High nih.gov |

Environmental Partitioning Models for Predicting this compound Distribution across Phases

Environmental partitioning models, such as fugacity-based multimedia models, are used to predict the ultimate distribution of a chemical across different environmental compartments: air, water, soil, and sediment. fao.org These models use the fundamental physicochemical properties of a substance to calculate its tendency to "flee" from each phase.

The key input parameters for these models include molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). Based on these properties, partition coefficients between all adjacent media (e.g., air-water, soil-water, sediment-water) are calculated to determine the equilibrium distribution.